(4-Hydroxy-3-methoxyphenyl)methanaminium

Descripción

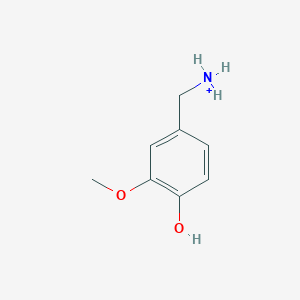

(4-Hydroxy-3-methoxyphenyl)methanaminium, also known as vanillylamine hydrochloride (CAS 7149-10-2), is a quaternary ammonium salt derived from benzylamine. Its structure consists of a phenyl ring substituted with a hydroxyl group at position 4, a methoxy group at position 3, and a protonated aminomethyl group (-CH2NH3+) . Key properties include:

This compound is notable for its role as a synthetic intermediate in medicinal chemistry. Derivatives of its precursor, 1-(4-hydroxy-3-methoxyphenyl)ethanone, exhibit antioxidant and antimicrobial activities .

Propiedades

Fórmula molecular |

C8H12NO2+ |

|---|---|

Peso molecular |

154.19 g/mol |

Nombre IUPAC |

(4-hydroxy-3-methoxyphenyl)methylazanium |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3/p+1 |

Clave InChI |

WRPWWVNUCXQDQV-UHFFFAOYSA-O |

SMILES |

COC1=C(C=CC(=C1)C[NH3+])O |

SMILES canónico |

COC1=C(C=CC(=C1)C[NH3+])O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride

- Structure : Ethylamine chain attached to the phenyl ring (vs. benzylamine in the target compound).

- Key Differences : The ethylamine chain may enhance solubility but reduce steric hindrance compared to the benzylamine group.

- Applications : Used in research for neurotransmitter studies due to structural similarity to dopamine .

N3-Trimethyl(2-oxiranyl)methanaminium chloride

- Structure : Quaternary ammonium with a trimethyl group and an oxirane (epoxide) ring.

- Key Differences : The oxirane ring introduces reactivity for cross-linking, while the trimethyl groups increase hydrophobicity.

- Biological Activity: Promotes growth in saprotrophic fungi (e.g., Fomitopsis pinicola) but inhibits mycorrhizal species like Ganoderma applanatum .

1,7-Bis-(4-hydroxy-3-methoxyphenyl)-heptane-3,5-diol

- Structure: Curcuminoid with two 4-hydroxy-3-methoxyphenyl groups linked by a heptane diol chain.

- Key Differences : Extended conjugation and diol groups enhance antioxidant capacity via radical scavenging.

- Activity: Exhibits curcumin-like antioxidant properties, surpassing simpler phenolic amines in efficacy .

Pyridin-2(1H)-one Derivatives

- Structure: Synthesized from 1-(4-hydroxy-3-methoxyphenyl)ethanone, featuring pyridone rings with bromophenyl or methoxyphenyl substituents.

- Activity :

- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : 79.05% antioxidant activity (DPPH assay), comparable to ascorbic acid (82.71%).

- 4-(4-Methoxyphenyl) derivative : Only 17.55% activity, highlighting the critical role of electron-withdrawing groups (e.g., bromine) in enhancing radical scavenging .

Data Table: Comparative Analysis

Research Findings and Implications

- Antioxidant Mechanisms : The 4-hydroxy-3-methoxyphenyl moiety is critical for radical scavenging. Bulky substituents (e.g., bromine) enhance activity by stabilizing radical intermediates .

- Biological Interactions : Quaternary ammonium compounds like N3-trimethyl(2-oxiranyl)methanaminium chloride exhibit species-specific effects on fungi, suggesting tailored applications in agriculture or bioremediation .

- Structural Optimization : Ethylamine derivatives (e.g., 2-(4-hydroxy-3-methoxyphenyl)-ethylamine) may offer improved blood-brain barrier penetration for neurological applications compared to benzylamine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.